molecular formula C11H16N2O2 B7795759 2-(4-Aminophenoxy)-N-propylacetamide

2-(4-Aminophenoxy)-N-propylacetamide

Cat. No.: B7795759
M. Wt: 208.26 g/mol
InChI Key: XHBKDCRXIAMMNO-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-N-propylacetamide (CAS: 937698-77-6, molecular formula: C₁₁H₁₆N₂O₂) is a synthetic amide derivative characterized by a phenoxyacetamide backbone. The compound features a 4-aminophenoxy group linked to an acetamide moiety with an N-propyl substituent. It is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis . Its synthesis typically involves coupling reactions between substituted phenols and acetamide precursors, as evidenced by protocols for analogous compounds (e.g., refluxing in chlorobenzene with potassium carbonate) . The compound’s purity is reported at 97% in commercial sources, indicating its relevance in high-precision synthetic workflows .

Properties

IUPAC Name

2-(4-aminophenoxy)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBKDCRXIAMMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-N-propylacetamide typically involves the reaction of 4-aminophenol with propylacetamide under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminophenoxy)-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)-N-propylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can also induce apoptosis in cancer cells by disrupting cellular pathways and promoting cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-aminophenoxy)-N-propylacetamide are distinguished by variations in substituents on the phenoxy ring, amide group, or alkyl chain. Below is a detailed comparison based on evidence from peer-reviewed studies, patents, and chemical databases:

2-(4-Aminophenoxy)-N-cyclopropylacetamide

  • Structure : Replaces the N-propyl group with a cyclopropyl ring.
  • This modification may influence pharmacokinetic properties, such as lipophilicity and cytochrome P450 interactions.
  • Applications : Like its N-propyl counterpart, it serves as a pharmaceutical intermediate, though its smaller alkyl group may enhance solubility in polar solvents .

2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide (CAS: 926200-66-0)

  • Structure: Incorporates a 2-aminoethyl group on the phenoxy ring alongside an N-cyclopropylamide.
  • This structural feature could improve binding affinity to biological targets (e.g., receptors or enzymes).
  • Synthesis: Requires multi-step functionalization of the phenoxy ring, as seen in protocols for nitro-phenoxy intermediates .

N-[2-(2-Methoxy-4-propylphenoxy)ethyl]acetamide (CAS: 698992-26-6)

  • Structure: Features a methoxy and propyl group on the phenoxy ring, with an ethyl spacer between the phenoxy and acetamide groups.
  • The ethyl spacer may reduce steric hindrance during molecular interactions.
  • Safety : Classified as a pharmaceutical intermediate with advised precautions against prolonged skin contact .

2-[3-(3-Nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-propylacetamide (ChemDiv ID: V008-2382)

  • Structure: Integrates a tetrahydroquinazolinone core with a nitroaryl substituent.
  • Key Differences: The nitro group and heterocyclic core significantly enhance electrophilicity, making it a candidate for kinase inhibition or anticancer activity.
  • Applications : Screened for biological activity in drug discovery pipelines .

2-(2-Isopropylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide (CAS: 606923-52-8)

  • Structure: Combines an isopropylphenoxy group with a sulfonamide-linked phenyl ring.
  • This dual functionality makes it suitable for targeting enzymes with both hydrophobic and polar active sites (e.g., proteases).
  • Molecular Weight : 402.51 g/mol, comparable to other analogs .

Biological Activity

2-(4-Aminophenoxy)-N-propylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C12H16N2O2
  • Molecular Weight: 220.27 g/mol
  • IUPAC Name: this compound

The structure of this compound features an amine group, a phenoxy moiety, and an acetamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity: It can act as a modulator for certain receptors, influencing cellular responses.
  • Induction of Apoptosis: Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested:
    • MDA-MB-231 (breast cancer)
    • HT-29 (colon cancer)

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Cisplatin
This compoundMDA-MB-2310.478.75 times more potent
HT-290.550.8 times more potent

These findings suggest that the compound's structural features contribute to its enhanced potency compared to traditional chemotherapeutics like cisplatin.

Antimicrobial Properties

In addition to its anticancer activity, the compound has been investigated for antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, indicating potential use in treating infections.

Case Studies

  • Cytotoxicity Study : A recent study synthesized several derivatives of this compound and evaluated their cytotoxic effects on MDA-MB-231 cells. Results showed that modifications to the acetamide group significantly enhanced cytotoxicity, suggesting a structure-activity relationship .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, warranting further exploration for therapeutic applications .

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